molecular formula C24H24N2O2 B1660855 1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol CAS No. 84591-98-0

1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol

Cat. No.: B1660855
CAS No.: 84591-98-0
M. Wt: 372.5 g/mol
InChI Key: SBYOEXZIUPPXHI-UHFFFAOYSA-N
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Description

1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol is a complex organic compound with a molecular formula of C24H24N2O2 This compound is characterized by its two naphthalene rings, which are connected through a series of amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol typically involves multiple steps. One common method includes the reaction of 2-hydroxynaphthaldehyde with an amine derivative under reflux conditions in ethanol. This reaction forms a Schiff base, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The Schiff base intermediates can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield naphthoquinones, while reduction of the Schiff base intermediates results in the formation of secondary amines .

Scientific Research Applications

1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol is unique due to its specific arrangement of functional groups and the presence of two naphthalene rings. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

84591-98-0

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[[2-[(2-hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol

InChI

InChI=1S/C24H24N2O2/c27-23-11-9-17-5-1-3-7-19(17)21(23)15-25-13-14-26-16-22-20-8-4-2-6-18(20)10-12-24(22)28/h1-12,25-28H,13-16H2

InChI Key

SBYOEXZIUPPXHI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCNCC3=C(C=CC4=CC=CC=C43)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCNCC3=C(C=CC4=CC=CC=C43)O)O

Origin of Product

United States

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